![molecular formula C17H14ClN3O2 B2610251 N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-80-0](/img/structure/B2610251.png)
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compound 1: has been investigated for its antibacterial potential. Researchers have assessed its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and potential use as an antimicrobial agent is crucial for combating bacterial infections .
Urease Inhibition
In pharmaceutical chemistry, the thiourea skeleton plays a vital role. Compound 1 belongs to a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. These compounds have been explored as potential urease inhibitors. Urease inhibition is relevant in the context of diseases associated with urease-producing pathogens .
Thiazole Chemistry and Drug Development
The synthesis of Compound 1 involves Hantzsch thiazole synthesis, a preferred method for creating thiazole derivatives. Thiazoles have yielded drugs with diverse applications, including antimicrobials (Sulfathiazole), antifungals (Abafungin), antiretrovirals (Ritonavir), and antineoplastics (Bleomycin and Tiazofurin). Investigating the potential of Compound 1 in drug development is essential .
Treatment of HIV Infections
Thiazole scaffolds have remarkably improved the efficacy of drugs used to treat HIV infections. Investigating whether Compound 1 can contribute to this field is an exciting avenue for research .
Cancer Therapeutics
Compounds containing thiazole moieties have shown promise in cancer treatment. For instance, Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Considering the presence of chlorine in Compound 1 , researchers may explore its potential as an anticancer agent .
Boron Reagents for Suzuki–Miyaura Coupling
While not directly related to Compound 1 , Suzuki–Miyaura cross-coupling reactions are widely used for carbon–carbon bond formation. Investigating boron reagents for this purpose could enhance synthetic methodologies and expand the toolkit for drug synthesis .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-13(18)6-3-7-14(10)20-16(22)12-9-11-5-4-8-19-15(11)21(2)17(12)23/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCNLFHKYQOLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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